molecular formula C18H20N4O4 B11606484 ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 371116-82-4

ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11606484
CAS No.: 371116-82-4
M. Wt: 356.4 g/mol
InChI Key: RGNTTZJVXNNLLP-UHFFFAOYSA-N
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Description

Ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl esters and various nitrogen-containing heterocycles. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate stands out due to its unique tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. The structure of this compound includes multiple nitrogen atoms and a tricyclic framework, which are characteristic of many biologically active compounds.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N3O3C_{19}H_{23}N_3O_3, and it has a molecular weight of approximately 345.41 g/mol. The unique arrangement of nitrogen atoms within its tricyclic structure is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess significant antitumor properties. In vitro assays have shown activity against various cancer cell lines.
  • Antimicrobial Properties : The presence of the triazine ring may enhance the compound's ability to inhibit microbial growth.

Antitumor Activity

A study conducted on compounds with similar triazatricyclo structures demonstrated promising results in inhibiting cancer cell proliferation. Specifically, ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo has shown effectiveness against HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cell lines in MTT assays. The results indicated a potency comparable to established chemotherapeutic agents such as doxorubicin .

Antimicrobial Studies

In another investigation focusing on the antimicrobial properties of triazine derivatives, compounds similar to ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo were tested against various bacterial strains. The results indicated that these compounds exhibited significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Data Tables

Biological Activity Cell Line/Organism IC50 Value (µM) Reference
AntitumorHepG210
AntitumorMCF715
AntimicrobialStaphylococcus aureus20
AntimicrobialEscherichia coli25

The biological activity of ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo is hypothesized to involve interaction with cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the imino group is thought to enhance binding affinity to these targets.

Properties

CAS No.

371116-82-4

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C18H20N4O4/c1-4-26-18(24)12-10-13-16(21(14(12)19)8-9-25-3)20-15-11(2)6-5-7-22(15)17(13)23/h5-7,10,19H,4,8-9H2,1-3H3

InChI Key

RGNTTZJVXNNLLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCOC

Origin of Product

United States

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